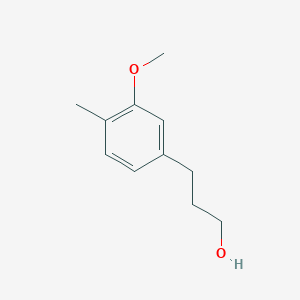

3-(3-Methoxy-4-methylphenyl)propan-1-ol

Descripción general

Descripción

3-(3-Methoxy-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol . It is a member of the methoxybenzenes family and is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propanol chain.

Métodos De Preparación

The synthesis of 3-(3-Methoxy-4-methylphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 4′-methylpropiophenone using suitable reducing agents . Another approach includes the reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Análisis De Reacciones Químicas

3-(3-Methoxy-4-methylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired products are formed efficiently.

Aplicaciones Científicas De Investigación

3-(3-Methoxy-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

3-(3-Methoxy-4-methylphenyl)propan-1-ol can be compared with other similar compounds, such as:

3-(4-Methoxyphenyl)-1-propanol: This compound has a similar structure but lacks the methyl group on the phenyl ring.

1-(4-Methylphenyl)-1-propanol: This compound has a similar propanol chain but differs in the position of the methoxy group.

3-(4-Methoxyphenyl)-1-phenyl-propan-1-one: This compound has a ketone group instead of an alcohol group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

3-(3-Methoxy-4-methylphenyl)propan-1-ol, also known by its chemical name and CAS number 168132-18-1, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2. Its structure consists of a propanol backbone substituted with a methoxy and a methyl group on a phenyl ring, which contributes to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the following areas:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 20 to 50 µM, indicating a moderate level of activity compared to standard chemotherapeutics .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease management .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other phenolic compounds, it may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division and proliferation .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt pathway .

Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that further development could lead to effective cancer treatments .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers. Histological analysis showed reduced tissue damage compared to control groups .

Data Tables

Propiedades

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUFCXIYFOCUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.